molecular formula C14H8O4 B14513910 Acenaphthylene-5,6-dicarboxylic acid CAS No. 63250-08-8

Acenaphthylene-5,6-dicarboxylic acid

Cat. No.: B14513910
CAS No.: 63250-08-8
M. Wt: 240.21 g/mol
InChI Key: BYQOHUFFIJIYDQ-UHFFFAOYSA-N
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Description

Acenaphthylene-5,6-dicarboxylic acid (CAS 5698-99-7, Molecular Formula: C14H10O4) is a specialized polycyclic aromatic hydrocarbon (PAH) derivative that serves as a critical synthetic intermediate in materials science research . Its core value lies in the dicarboxylic acid functional groups positioned on the acenaphthylene backbone, which provide versatile handles for further chemical modification and polymerization. This compound is a key precursor in the synthesis of acenaphthene-5,6-dicarboxylic acid imides, a class of structures accessible via reaction with alkali metal cyanates in hydrofluoric acid, which are of significant interest for the development of dyes and optical brighteners . Furthermore, acenaphthylene-containing PAHs are prominent structural motifs in organic electronics due to their non-alternant electronic structure, which enhances electron affinity and makes them valuable for constructing organic semiconductors, light-emitting diodes (OLEDs), and other advanced optoelectronic materials . Researchers also utilize this compound and its derivatives in Diels-Alder reactions and as building blocks for complex, graphene-like molecules and perylenetetracarboxylic dianhydride pigments . The metabolic pathway of related compounds has been studied in bacterial systems, highlighting its relevance in environmental science for understanding PAH degradation . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63250-08-8

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

IUPAC Name

acenaphthylene-5,6-dicarboxylic acid

InChI

InChI=1S/C14H8O4/c15-13(16)9-5-3-7-1-2-8-4-6-10(14(17)18)12(9)11(7)8/h1-6H,(H,15,16)(H,17,18)

InChI Key

BYQOHUFFIJIYDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(C3=C(C=CC1=C23)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In the first step, acenaphthene reacts with an alkali metal cyanate (e.g., sodium or potassium cyanate) in concentrated HF (≥90%) at temperatures between −10°C and +40°C to form acenaphthene-5-carboxylic acid amide. The HF acts as a Brønsted acid, facilitating electrophilic substitution at the 5-position of the acenaphthene framework.

The second step involves heating the intermediate to 60–120°C in a pressure-resistant autoclave, where intramolecular cyclization yields acenaphthene-5,6-dicarboxylic acid imide. Critical parameters include:

  • HF Concentration : 98–100% HF ensures optimal reactivity and minimizes side reactions.
  • Molar Ratios : A 20–40% excess of alkali metal cyanate relative to acenaphthene drives the reaction to completion.
  • Reaction Time : 1–24 hours, depending on temperature.

Post-reaction, the imide is hydrolyzed to the dicarboxylic acid using hot aqueous alkali (e.g., NaOH) followed by acid precipitation. This method achieves yields of 65–71% for the imide intermediate, with HF recovery rates exceeding 90% due to its low water contamination.

Advantages and Limitations

Advantages :

  • High regioselectivity for the 5,6-positions.
  • Recoverable HF reduces environmental impact compared to traditional Friedel-Crafts catalysts like AlCl₃.
    Limitations :
  • Requires specialized equipment resistant to HF corrosion (e.g., steel autoclaves).
  • Safety risks associated with handling concentrated HF.

Comparative Analysis of Synthetic Methods

The following table contrasts the HF-mediated and enzymatic routes:

Parameter HF-Mediated Synthesis Enzymatic Oxidation
Yield 65–71% (imide intermediate) Not reported for 5,6-derivative
Selectivity High (5,6-regioselectivity) Low (1,2-regioselectivity)
Reaction Time 1–24 hours Days (including microbial growth)
Environmental Impact Moderate (HF recovery possible) Low (aqueous conditions)
Equipment Needs Pressure vessels, HF-resistant Fermenters, purification systems

Chemical Reactions Analysis

Types of Reactions: Acenaphthylene-5,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include acenaphthenequinone, acenaphthene dihydrodiol, and various substituted acenaphthylene derivatives .

Scientific Research Applications

Acenaphthene-5,6-dicarboxylic acid has applications in separation methods, industrial processes, and chemical synthesis.

Separation Science
Acenaphthene-5,6-dicarboxylic acid can be separated using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry applications, formic acid can be used instead of phosphoric acid . HPLC methods can be scaled for preparative separation and are suitable for pharmacokinetics .

Industrial Applications
While the search results do not specifically mention industrial applications for acenaphthene-5,6-dicarboxylic acid, they do highlight the broader industrial applicability of related compounds and techniques. These include:

  • Activation analysis Activation analysis, which involves exposing a sample to a stream of neutrons to create radioisotopes, can be used for quality control and the identification and measurement of trace elements .
  • Applications of nanoparticles Nanoparticles have established and emerging applications in the chemical industry .
  • Uses as a starting point for useful compounds Acenaphthene can be used as a starting point for the creation of many compounds including: biologics, steel additives, leather softeners, silver cleaners, insecticides, textile resins, paper resins, coating resins and plastics .

Chemical Synthesis
Acenaphthene-5,6-dicarboxylic acid imide can be synthesized by reacting acenaphthene with an alkali metal cyanate in hydrofluoric acid . Sodium cyanate or potassium cyanate are preferred alkali metal cyanates . The hydrofluoric acid, which serves as both a reaction medium and a reactant, should have a concentration of at least 90% by weight . The reaction can be performed in two steps, with the first step forming acenaphthene-5-carboxylic acid amide at lower temperatures, followed by a second step yielding acenaphthene-5,6-dicarboxylic acid imide at higher temperatures requiring pressure vessels . Hydrofluoric acid can be recovered after the reaction is complete, offering an advantage over methods using aluminum chloride .

Mechanism of Action

The mechanism of action of acenaphthylene-5,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups enhance its reactivity, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further react to form stable products .

Comparison with Similar Compounds

Benzimidazole-5,6-dicarboxylic Acid

Molecular Formula : C₉H₆N₂O₄
Average Mass : 206.16 g/mol
Key Differences :

  • Structure : Replaces the acenaphthylene core with a benzimidazole ring (a benzene fused to an imidazole), introducing two nitrogen atoms.
  • Applications: Forms coordination polymers and metal-organic frameworks (MOFs) due to nitrogen’s chelating ability. highlights its use in silver(I) complexes with monoclinic crystal structures (space group C2/c) .
  • Acidity : The benzimidazole ring enhances acidity compared to purely aromatic systems, influencing solubility and reactivity in aqueous conditions .

2,2'-Bipyridine-5,5'-dicarboxylic Acid

Molecular Formula : C₁₂H₈N₂O₄
Average Mass : 244.20 g/mol
Key Differences :

  • Structure : Contains two pyridine rings linked by a single bond, with carboxylic acid groups at the 5- and 5'-positions.
  • Applications : Acts as a versatile ligand in catalysis and photovoltaics. The bipyridine moiety stabilizes transition metals (e.g., Ru or Ir) in dye-sensitized solar cells .
  • Electronic Properties : The conjugated bipyridine system enables strong π-π interactions, enhancing charge transport in optoelectronic devices compared to acenaphthylene derivatives .

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid

Molecular Formula : C₉H₁₀O₄
Average Mass : 182.17 g/mol
Key Differences :

  • Structure : A strained bicyclic system with two carboxylic acid groups.
  • Reactivity: The norbornene framework participates in Diels-Alder reactions, unlike acenaphthylene derivatives. Its exo,exo stereochemistry (noted in ) influences steric interactions in polymer synthesis .
  • Applications: Used as a monomer for high-performance polymers with rigid backbones .

Naphthalene-2,6-dicarboxylic Acid and Derivatives

Example : Dimethyl naphthalene-2,6-dicarboxylate
Molecular Formula : C₁₄H₁₂O₄
Average Mass : 244.24 g/mol
Key Differences :

  • Structure : A linear naphthalene core with ester groups at the 2- and 6-positions. Larger aromatic surface area than acenaphthylene derivatives.
  • Applications : Serves as a precursor for liquid crystals and polyesters (e.g., polyethylene naphthalate, PEN). Derivatives like 4-(phenylmethoxy)-6-(phenylmethyl) ester (C₂₆H₂₀O₅, MW: 412.43 g/mol) exhibit modified solubility for specialty polymers .

Research Findings and Trends

  • Catalytic Applications : Acenaphthylene-5,6-dicarboxylic imide demonstrates efficacy in Pd(II)-catalyzed C-H arylation, a reaction less explored in bicycloheptene or naphthalene analogs .
  • Coordination Chemistry : Benzimidazole derivatives form stable Ag(I) complexes via N–Ag bonds, while bipyridine derivatives favor transition metals like Ru .
  • Polymer Science : Naphthalene dicarboxylates yield thermally stable polymers, whereas acenaphthylene derivatives are emerging in conjugated systems for optoelectronics .

Q & A

Q. What are the optimal synthetic routes for acenaphthylene-5,6-dicarboxylic acid, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Pd(II)-catalyzed direct C-H arylation of acenaphthylene-5,6-dicarboxylic imide. Key parameters include catalyst loading (e.g., Pd(OAc)₂), ligand selection, and solvent choice (e.g., DMA or DMF). Reaction temperatures between 80–120°C and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis, column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity .

Q. How can researchers purify this compound derivatives effectively?

Purification often involves recrystallization using solvent systems like acetic acid/water or ethanol/hexane. For complex mixtures, silica gel column chromatography with gradients of ethyl acetate and hexane is recommended. High-performance liquid chromatography (HPLC) with C18 columns and acidic mobile phases (0.1% TFA) resolves structurally similar impurities .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • FTIR : Confirm carboxylate stretching vibrations (~1700–1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm).
  • XRD : Single-crystal X-ray diffraction resolves π-stacking interactions and hydrogen-bonding networks, critical for understanding supramolecular assemblies .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models in aromaticity studies be resolved?

Discrepancies may arise from solvent effects or protonation states. Validate aromaticity using:

  • NICS (Nucleus-Independent Chemical Shift) calculations to quantify ring currents.
  • Elemental analysis to confirm stoichiometry.
  • Variable-temperature NMR to assess dynamic effects. Cross-reference experimental IR peaks with DFT-simulated spectra (e.g., B3LYP/6-31G*) .

Q. What strategies are effective in designing coordination complexes with this compound for antimicrobial applications?

  • Ligand functionalization : Introduce electron-withdrawing groups (e.g., nitro) to enhance metal-binding affinity.
  • Metal selection : Transition metals (Cu²⁺, Zn²⁺) show stronger antimicrobial activity due to redox activity.
  • Bioactivity assays : Test minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria. Compare with free ligand activity to confirm metal-enhanced efficacy .

Q. How can computational methods predict the compound’s reactivity in Pd-catalyzed C-H activation?

  • HOMO-LUMO analysis : Calculate frontier orbitals (e.g., DFT/B3LYP) to identify reactive sites. A narrow HOMO-LUMO gap (<3 eV) suggests higher electrophilicity.
  • Transition state modeling : Use Gaussian or ORCA to simulate Pd insertion barriers.
  • Solvent effect studies : COSMO-RS models predict solvation energies and regioselectivity .

Q. What methodologies optimize the synthesis of metal-organic frameworks (MOFs) using this compound?

  • Solvothermal synthesis : Combine the ligand with metal salts (e.g., Zn(NO₃)₂) in DMF/water at 100–120°C for 24–48 hours.
  • Post-synthetic modification : Functionalize MOF pores with amine groups for gas adsorption tuning.
  • PXRD and BET analysis : Confirm crystallinity and surface area (>500 m²/g) .

Data-Driven Insights

Property Method Key Findings Reference
C-H activation efficiencyPd(II)/DMA, 100°C, 12h85% yield, >95% purity
Antimicrobial activityCu(II) complex MIC assayMIC = 8 µg/mL (E. coli)
HOMO-LUMO gapDFT/B3LYP/6-31G*2.24 eV (α-spin), 1.06 eV (β-spin)

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